molecular formula C14H22N2O4S2 B2890549 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1351652-03-3

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2890549
CAS RN: 1351652-03-3
M. Wt: 346.46
InChI Key: RHIUNLTZUMIUPK-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as THPPM and has been synthesized using various methods.

Scientific Research Applications

Chemical Synthesis of Heterocyclic Compounds

Heterocyclic compounds like thiophenes are crucial in the synthesis of various pharmaceuticals and agrochemicals. This compound could serve as a key intermediate in the synthesis of more complex molecules, especially those containing imidazole rings, which are prevalent in compounds with diverse biological activities .

Cancer Research

Compounds containing thiophene have been associated with antitumor activity. This particular compound could be synthesized and tested against various cancer cell lines to evaluate its efficacy as an antitumor agent. Its interaction with DNA or other cellular targets could be elucidated through biochemical assays and molecular docking studies .

Antimicrobial and Antifungal Applications

The structural complexity of this compound suggests it may have antimicrobial or antifungal properties. It could be tested against a range of bacterial and fungal strains to assess its potential as a new class of antimicrobial agent. The thiophene ring, in particular, has been associated with antibacterial activity, which could be enhanced by the other functional groups present in the molecule .

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-14(18,12-4-3-9-21-12)10-15-13(17)11-5-7-16(8-6-11)22(2,19)20/h3-4,9,11,18H,5-8,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIUNLTZUMIUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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